N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide
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Overview
Description
N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines. DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: A compound synthesized by coupling tryptamine with ibuprofen.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound synthesized by coupling tryptamine with naproxen.
Uniqueness
N-(1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxobutan-2-yl)-1H-indole-2-carboxamide is unique due to its specific structure, which combines an indole moiety with an amide linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethylamino]-1-oxobutan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-2-18(27-23(29)21-13-15-7-3-5-9-19(15)26-21)22(28)24-12-11-16-14-25-20-10-6-4-8-17(16)20/h3-10,13-14,18,25-26H,2,11-12H2,1H3,(H,24,28)(H,27,29) |
InChI Key |
XSGSKQRCZQWZRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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